molecular formula C19H26O2Si B12094388 1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-

1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-

Cat. No.: B12094388
M. Wt: 314.5 g/mol
InChI Key: SNKMOWPVBKLQFJ-INIZCTEOSA-N
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Description

1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- is a chiral organosilicon compound. It is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal. The compound’s structure includes a propanol backbone with a silyl ether group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- typically involves the following steps:

    Starting Materials: The synthesis begins with (S)-1-Propanol and tert-butyldiphenylsilyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether.

    Procedure: The (S)-1-Propanol is reacted with tert-butyldiphenylsilyl chloride in an anhydrous solvent like dichloromethane. The base is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- undergoes various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: The compound can be reduced to remove the silyl protecting group, regenerating the free alcohol.

    Substitution: The silyl ether can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Tetrabutylammonium fluoride (TBAF) or other fluoride sources are used to cleave the silyl ether.

    Substitution: Various nucleophiles can be used under mild conditions to replace the silyl group.

Major Products

The major products formed from these reactions include silanols, free alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- has several applications in scientific research:

    Chemistry: It is widely used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- exerts its effects involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group of alcohols from unwanted reactions. The stability of the silyl ether allows for selective deprotection under specific conditions, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: These are simpler silyl ethers used for similar purposes but with different stability and reactivity profiles.

    Triisopropylsilyl ethers: These provide greater steric hindrance and stability compared to tert-butyldiphenylsilyl ethers.

    Tert-butyldimethylsilyl ethers: These are commonly used protecting groups with a balance of stability and ease of removal.

Uniqueness

1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- is unique due to its combination of steric bulk and stability, making it particularly useful for protecting alcohols in complex synthetic sequences. Its ability to be selectively removed under mild conditions adds to its versatility in organic synthesis.

This compound’s specific properties and applications make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C19H26O2Si

Molecular Weight

314.5 g/mol

IUPAC Name

(2S)-2-[tert-butyl(diphenyl)silyl]oxypropan-1-ol

InChI

InChI=1S/C19H26O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,20H,15H2,1-4H3/t16-/m0/s1

InChI Key

SNKMOWPVBKLQFJ-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](CO)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(CO)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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